molecular formula C18H22O4S B2991799 (3-Methyl-4-propan-2-ylphenyl) 4-methoxy-3-methylbenzenesulfonate CAS No. 2361756-71-8

(3-Methyl-4-propan-2-ylphenyl) 4-methoxy-3-methylbenzenesulfonate

Cat. No.: B2991799
CAS No.: 2361756-71-8
M. Wt: 334.43
InChI Key: ARDJQNAOQVFJQV-UHFFFAOYSA-N
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Description

(3-Methyl-4-propan-2-ylphenyl) 4-methoxy-3-methylbenzenesulfonate: is a complex organic compound characterized by its molecular structure, which includes a phenyl ring substituted with a methyl group and an isopropyl group, and a benzenesulfonate group with methoxy and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-4-propan-2-ylphenyl) 4-methoxy-3-methylbenzenesulfonate typically involves multi-step organic reactions. One common method is the sulfonation of 3-methyl-4-propan-2-ylphenol using methanesulfonic acid under controlled temperature and pressure conditions. The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation reactors, where precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial to ensure high yield and purity. Continuous flow processes and advanced purification techniques are often employed to achieve commercial-scale production.

Chemical Reactions Analysis

(3-Methyl-4-propan-2-ylphenyl) 4-methoxy-3-methylbenzenesulfonate: undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding phenols or carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings, depending on the reagents and conditions used.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

  • Substitution: Various electrophiles and nucleophiles, depending on the desired substitution pattern

Major Products Formed:

  • Oxidation: Phenols, carboxylic acids

  • Reduction: Reduced phenyl derivatives

  • Substitution: Substituted phenyl sulfonates

Scientific Research Applications

(3-Methyl-4-propan-2-ylphenyl) 4-methoxy-3-methylbenzenesulfonate: has several scientific research applications, including:

  • Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

  • Medicine: Potential use in drug discovery and development, particularly in designing new pharmaceuticals with specific biological activities.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (3-Methyl-4-propan-2-ylphenyl) 4-methoxy-3-methylbenzenesulfonate exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

(3-Methyl-4-propan-2-ylphenyl) 4-methoxy-3-methylbenzenesulfonate: can be compared with other similar compounds, such as:

  • 3-Methyl-4-(propan-2-yl)phenyl 5-bromo-2-methoxy-4-methylbenzene-1-sulfonate

  • 3-Methyl-4-(propan-2-yl)phenyl 2-methoxy-4-methylbenzene-1-sulfonate

Uniqueness: The uniqueness of This compound lies in its specific substitution pattern and the presence of both methoxy and methyl groups, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(3-methyl-4-propan-2-ylphenyl) 4-methoxy-3-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4S/c1-12(2)17-8-6-15(10-13(17)3)22-23(19,20)16-7-9-18(21-5)14(4)11-16/h6-12H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDJQNAOQVFJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OS(=O)(=O)C2=CC(=C(C=C2)OC)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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